Para-Nitro Substitution Pattern Is a Prerequisite for Long-Range Ordered Self-Assembled Monolayers
A direct head-to-head comparison of three nitro-substituted arene sulfenyl chloride precursors for SAM formation on Au(111) demonstrated that only the para-nitro isomer (4-nitrophenyl thiolate) forms stable, long-range, well-ordered monolayers with near-vertical molecular orientation. In contrast, the 2-nitro and 2,4-dinitro analogs produce lower-quality SAMs in which the thiolate molecules are significantly tilted; these monolayers decompose over time, leaving only sulfur on the gold surface [1]. Cyclic voltammetry was used to quantify relative surface coverages. This evidence establishes that the para-nitro configuration present in 2-(4-nitrophenyl)ethane-1-thiol is a non-negotiable structural determinant of SAM quality, whereas the ortho-nitro or dinitro analogs—regardless of spacer length—cannot achieve comparable monolayer integrity.
| Evidence Dimension | SAM quality and stability on Au(111) |
|---|---|
| Target Compound Data | 4-Nitrophenyl thiolate (para-nitro): forms stable, long-range, well-ordered SAMs with near-vertical adsorption geometry |
| Comparator Or Baseline | 2-Nitrophenyl thiolate (ortho-nitro): lower-quality SAMs, tilted adsorption, decompose over time. 2,4-Dinitrophenyl thiolate: similarly poor quality. |
| Quantified Difference | Qualitative but definitive; only the para isomer yields robust, ordered SAMs; ortho and dinitro SAMs are categorically inferior and unstable. |
| Conditions | SAMs formed on Au(111) from sulfenyl chloride precursors; characterised by XPS, STM, PM-IRRAS, and cyclic voltammetry. |
Why This Matters
For any application requiring reproducible, high-coverage nitroaromatic SAMs (molecular electronics, electrochemical sensing, lithography), the para-nitro substitution pattern of 2-(4-nitrophenyl)ethane-1-thiol is essential; ortho- or meta-nitrophenyl analogs are demonstrably unsuitable.
- [1] Muhammad, H., Koczkur, K.M., Kycia, A.H. & Houmam, A. (2012) Nitro-Substituted Arene Sulfenyl Chlorides as Precursors to the Formation of Aromatic SAMs. Langmuir, 28(45), 15853–15863. doi:10.1021/la303033k. View Source
